Physicochemical Property Comparison: Lipophilicity (clogP), Topological PSA, and Molecular Weight vs. N1-Substituted Analogs
The target compound (CAS 956326-47-9) possesses a computed logP of 4.27, a topological polar surface area (tPSA) of 79–81 Ų, and a molecular weight of 392.8 Da [1]. In comparison, the N1-tert-butyl analog (CAS 955961-65-6; C19H18N2O4) has a molecular weight of 338.4 Da—a difference of 54.4 Da (16.1% larger for target)—and is predicted to have a lower logP due to the absence of the lipophilic chlorophenyl ring . The N1-(4-methylphenyl) analog (CAS 955963-47-0; C22H16N2O4) has a molecular weight of 372.4 Da, differing by 20.4 Da from the target, with the chlorine atom contributing an additional 0.5–0.7 logP units relative to the methyl substituent . These differences in lipophilicity and bulk directly influence membrane permeability predictions, solubility parameters, and protein-binding promiscuity risk in screening campaigns.
| Evidence Dimension | Computed logP, tPSA, and Molecular Weight |
|---|---|
| Target Compound Data | MW: 392.8 Da; clogP: 4.27; tPSA: 79–81 Ų; HBD: 0–1; HBA: 4; Rotatable bonds: 3 |
| Comparator Or Baseline | N1-tert-butyl analog (955961-65-6): MW 338.4 Da, C19H18N2O4. N1-(4-methylphenyl) analog (955963-47-0): MW 372.4 Da, C22H16N2O4. clogP and tPSA not experimentally determined for analogs. |
| Quantified Difference | ΔMW: +54.4 Da (vs. tert-butyl); +20.4 Da (vs. 4-methylphenyl). Estimated ΔclogP: +0.5 to +0.7 log units over non-halogenated aryl analogs. |
| Conditions | Computed values from ZINC15/ZINC20 database using reference protomer at physiological pH; vendor-provided molecular formulae [1]. |
Why This Matters
For procurement decisions, the distinct physicochemical profile means that solubility, permeability, and assay interference profiles will differ from analogs; selecting the incorrect analog invalidates comparative SAR and screening reproducibility.
- [1] ZINC Database. ZINC000002216250. Physicochemical properties of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate. logP: 4.266; tPSA: 79–81 Ų; MW: 392.798. View Source
